6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane
Description
Properties
CAS No. |
5923-40-0 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H21NO/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(13)14-11/h10-12H,1-9H2 |
InChI Key |
SXQDSMFQHHMENL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3CCCC2O3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme :
- Aziridine formation → 2. Nosyl protection → 3. Cyclization → 4. Deprotection
- High regioselectivity due to the nosyl group’s electronic effects.
- Scalable for gram-scale synthesis.
Multi-Step Synthesis via Grignard and Transition Metal Catalysis
A patent-derived approach outlines the following sequence:
- Grignard addition : Protected 8-azabicyclo[3.2.1]octanone reacts with 3-methoxyphenyl magnesium bromide to form a tertiary alcohol intermediate.
- Functional group interconversion : Triflation of the alcohol followed by zinc cyanide-mediated cyanation introduces a nitrile group.
- Hydrolysis and deprotection : Acidic hydrolysis (e.g., H₂SO₄) converts the nitrile to a carboxamide, with simultaneous removal of protecting groups.
Critical Conditions :
- Strict anhydrous conditions required for Grignard reactions.
- Transition metal residues necessitate purification.
Microwave-Assisted [3+2] Cycloaddition
A modern methodology utilizes cyclopropanated heterocycles (e.g., pyrroles or furans) in a microwave-accelerated cascade:
- Cyclopropanation : Enantioselective cyclopropanation of furans/pyrroles with diazo compounds.
- Electrocyclic ring-opening : Microwave irradiation (100–150°C) induces ring-opening to generate a 1,3-dipole.
- [3+2] cycloaddition : Reaction with dipolarophiles forms the bicyclic scaffold.
Example Route :
Cyclopropanated furan → Microwave ring-opening → Cycloaddition with cyclohexene → 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane.
- Rapid reaction times (minutes vs. hours).
- High enantiomeric excess via chiral cyclopropane precursors.
Protecting Group Strategies
Critical to all methods is the use of protecting groups to direct reactivity:
- Nosyl (Ns) : Enables selective aziridine cyclization.
- Boc (tert-butyloxycarbonyl) : Stabilizes intermediates during Grignard reactions.
- Trifluoroacetyl : Easily removed under mild acidic conditions.
Comparative Analysis of Synthetic Routes
Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO | |
| Molecular Weight | 195.30 g/mol | |
| CAS Registry | 5923-40-0 | |
| SMILES | C1CCC(CC1)N2CC3CCCC2O3 |
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and synthetic relevance of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be contextualized by comparing it to structurally analogous bicyclic systems. Key differences in substituent positions, synthetic routes, and biological activities are summarized below:
Structural and Functional Comparisons
Key Research Findings and Implications
Positional Isomerism Matters : The placement of oxa and aza groups significantly impacts bioactivity. For example, 8-oxa-6-azabicyclo derivatives are prioritized for anti-inflammatory applications, while 8-azabicyclo systems (tropanes) dominate CNS drug design .
Synthetic Flexibility : Radical-mediated and enzymatic methods (e.g., ene reductases) offer greener routes to azabicyclo scaffolds compared to traditional cycloadditions .
Q & A
Q. What are the key synthetic methodologies for constructing the 8-oxa-6-azabicyclo[3.2.1]octane scaffold?
The scaffold can be synthesized via tandem carbamoyl radical cyclization–dithiocarbamate group transfer reactions, which enable the formation of bridged bicyclic systems relevant to natural products like aphanorphine . Alternatively, 5-hydroxymethylfurfural (5-HMF) serves as a precursor: reduction to a diol followed by tosylation and double SN2 substitution with benzylamine yields intermediates that are hydrogenolyzed to form the bicyclic structure .
Q. Which analytical techniques are optimal for characterizing 8-oxa-6-azabicyclo[3.2.1]octane derivatives?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and selectivity in quantifying these compounds in complex mixtures. Structural elucidation often employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemical configurations .
Q. What biological targets are associated with this scaffold?
Derivatives interact with monoamine transporters, particularly dopamine (DAT) and serotonin (SERT) transporters, which regulate neurotransmitter reuptake . Preliminary studies also suggest inhibition of long-chain fatty acid elongase 6 (ELOVL6), implicating potential applications in metabolic disorder therapeutics .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-oxa-6-azabicyclo[3.2.1]octane core be achieved?
Chiral α-hydroxyaldehyde derivatives undergo aza-Prins cyclization with N-tosyl homoallylamine, yielding diastereoselective 6-oxa-2-azabicyclo[3.2.1]octane products. Intramolecular nucleophilic attack during cyclization ensures high stereochemical control . Photochemical rearrangement of nitro compounds or oxaziridines further enables access to enantiomerically pure analogs .
Q. What computational strategies aid in optimizing the scaffold’s bioactivity?
Quantitative structure-activity relationship (QSAR) models and molecular docking simulations predict interactions with targets like 5-HT4 receptors. These tools guide functional group modifications to enhance binding affinity while minimizing off-target effects .
Q. How do metabolic pathways influence the pharmacokinetics of these compounds?
In vivo studies of analogs like brasofensine reveal hepatic cytochrome P450-mediated oxidation as a primary metabolic route. Identifying major metabolites (e.g., N-demethylated or hydroxylated derivatives) is critical for assessing bioavailability and toxicity .
Q. What challenges arise in resolving stereochemistry during synthesis?
The scaffold contains multiple chiral centers, necessitating stereoselective methods. For example, LiAlH4 reduction of 2-azabicyclo[3.2.1]octan-3-ones or hydrogenation of dienes under palladium catalysis achieves specific stereoisomers, though competing pathways may require chiral auxiliaries or catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
